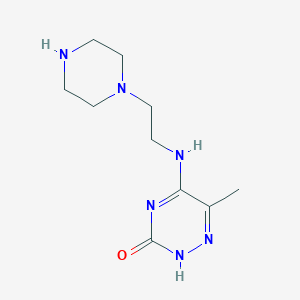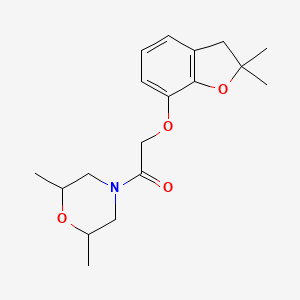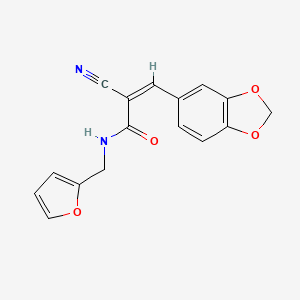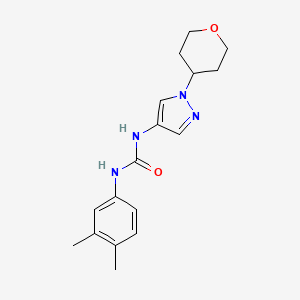
1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Research on structurally similar compounds has explored their synthesis through microwave-assisted methods, offering a pathway for rapid and efficient production. These compounds, incorporating elements such as thiazole and piperazine, have been evaluated for antimicrobial, antilipase, and antiurease activities. This suggests a potential application in the development of new antimicrobial agents or treatments for diseases where such activities are beneficial (Başoğlu et al., 2013).
Synthesis and Antimicrobial Evaluation
Another area of focus has been the synthesis of thiazolidinone derivatives, demonstrating a broad spectrum of antimicrobial activity against various bacterial and fungal strains. This underscores the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Patel et al., 2012).
Antifungal and Antitubercular Activities
Compounds featuring piperazine and triazole elements have shown promising antifungal and antitubercular activities. The investigation into these compounds provides a foundation for developing treatments against fungal infections and tuberculosis, highlighting the versatility of these chemical structures in addressing diverse health challenges (Upadhayaya et al., 2004).
Anticancer Potential
Furthermore, the synthesis of novel derivatives incorporating elements such as dibenzo[b,f][1,4]thiazepin and piperazine has been linked to potent anticancer activities. Such compounds have been evaluated against various human cancer cell lines, offering insights into new therapeutic strategies for cancer treatment (Gudisela et al., 2017).
Wirkmechanismus
Target of Action
The compound, 1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea, is a complex molecule that likely interacts with multiple targetsIt contains athiazole ring, which is found in many biologically active compounds . Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring in its structure is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The presence of a thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , could influence its pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-5-4-8-19(13-16)30-9-11-31(12-10-30)20(32)14-18-15-34-22(28-18)29-21(33)27-17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2,(H2,27,28,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJQKRIXFWKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(but-2-en-1-yl)-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370876.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2370880.png)




![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2370885.png)
![N-(3-chlorophenyl)-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2370888.png)

![Ethyl 2-[(2-{[4-(dimethylamino)phenyl]methylene}hydrazino)carbonyl]-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2370890.png)
![4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile](/img/structure/B2370892.png)


